molecular formula C11H15F3N2 B1375487 (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine CAS No. 1260983-07-0

(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine

Cat. No.: B1375487
CAS No.: 1260983-07-0
M. Wt: 232.25 g/mol
InChI Key: HGHVIDBNXSETQD-UHFFFAOYSA-N
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Description

(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine is an organic compound characterized by the presence of both an amino group and a trifluoromethyl group attached to a central carbon atom

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, facilitating nucleophilic substitution.

    Reaction Steps: The benzylamine is reacted with 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol in the presence of a suitable solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants and products.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azido or thiol-substituted products.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Fluorinated Compounds:

Biology and Medicine:

    Drug Development: Investigated for its potential as a building block in the development of new drugs, particularly those targeting the central nervous system.

    Biochemical Probes: Used in the design of biochemical probes for studying enzyme activity and protein interactions.

Industry:

    Materials Science: Utilized in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

**Similar Comp

Properties

IUPAC Name

2-N-benzyl-3,3,3-trifluoro-2-methylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2/c1-10(8-15,11(12,13)14)16-7-9-5-3-2-4-6-9/h2-6,16H,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHVIDBNXSETQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C(F)(F)F)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine
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(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine
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(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine
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(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine
Reactant of Route 5
(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine
Reactant of Route 6
(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine

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